2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide” is a chemical compound with the CAS number 315684-12-9 . It has a molecular weight of 269.77 and its molecular formula is C12H14ClN2OS .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a sulfur-containing heterocycle, attached to a benzamide group via a cyano group . The exact 3D structure would require more specific analysis tools.Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.77 and a molecular formula of C12H14ClN2OS . It is recommended to be stored at temperatures between 28°C .Scientific Research Applications
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Researchers have synthesized benzo[b]thiophen-2-yl-hydrazonoesters by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. These compounds were further reacted with various nitrogen nucleophiles to yield a variety of heterocyclic derivatives, demonstrating the compound's utility in heterocyclic synthesis (Mohareb et al., 2004).
Formation of Heterocyclic Annelated Compounds
Another study focused on the reaction of benzocyclohepten-5-one with phosphoryl chloride and dimethyl formamide, leading to the formation of heterocyclic annelated compounds. This work highlights the compound's role in forming heterocyclic structures with potential applications in medicinal chemistry (Peesapati & Anuradha, 2000).
Labeling of Benzamide Derivatives
Research on labeling benzamide derivatives with carbon-14 for use as CCK-A antagonists demonstrates the compound's application in biochemical studies and drug development. The synthesis involved thiophene-2-carbonitrile as a key intermediate, highlighting the versatility of thiophene derivatives in pharmaceutical research (Saemian et al., 2012).
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The thiophene derivative was used to synthesize thieno[2,3-d]pyrimidine derivatives, showcasing the compound's utility in creating molecules with potential biological activity. This research contributes to the development of new therapeutic agents (Abdelrazek et al., 2008).
Crystal Structure Analysis
A study on the crystal structure of a related compound provides insights into its molecular arrangement and interactions. Such analyses are crucial for understanding the chemical and physical properties of new compounds, which can inform their applications in various scientific fields (Sharma et al., 2016).
Future Directions
The high binding energy for a compound with a similar structure suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This could indicate potential future directions for research involving “2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide”.
properties
IUPAC Name |
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-14-8-5-4-7-12(14)16(21)20-17-13(10-19)11-6-2-1-3-9-15(11)22-17/h4-5,7-8H,1-3,6,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPSGQCVKPALQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142632 |
Source
|
Record name | 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331760-57-7 |
Source
|
Record name | 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331760-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.